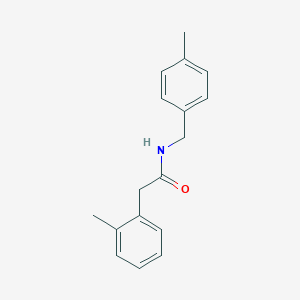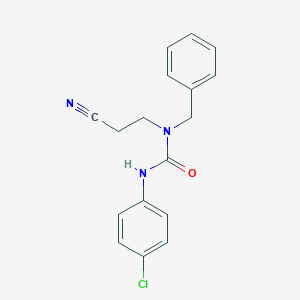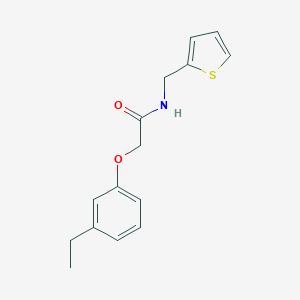![molecular formula C18H21N3O4S B240483 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide, also known as APSBPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. In cancer cells, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are responsible for the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
In inflammatory disorders, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the activity of the transcription factor NF-κB, which is responsible for the production of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB leads to the downregulation of these molecules, resulting in the attenuation of inflammation.
Biochemical and Physiological Effects:
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to exhibit several biochemical and physiological effects. In cancer cells, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to induce cell cycle arrest at the G1 phase and apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is critical for metastasis.
In inflammatory disorders, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. The compound has also been shown to reduce the infiltration of immune cells into the affected tissues, resulting in the reduction of tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide in lab experiments is its high yield during synthesis, which makes it readily available for research purposes. The compound also exhibits potent anti-inflammatory and anticancer properties, making it a promising therapeutic agent.
One limitation of using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. The compound also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide. One direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its therapeutic potential. Another direction is the investigation of its efficacy in combination with other therapeutic agents for the treatment of cancer and inflammatory disorders.
Furthermore, the development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide analogs with improved solubility and potency can also be explored. The identification of new targets and pathways for 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide can also lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide is a promising chemical compound that exhibits potent anti-inflammatory and anticancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide can lead to the discovery of new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide involves the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate in the presence of triethylamine, followed by the addition of N-(3-aminopropyl) acetamide. The reaction yields 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which is critical for metastasis.
Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the progression of these diseases.
Propiedades
Nombre del producto |
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide |
|---|---|
Fórmula molecular |
C18H21N3O4S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-[(4-acetamidophenyl)sulfonyl-benzylamino]propanamide |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)20-16-7-9-17(10-8-16)26(24,25)21(12-11-18(19)23)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
Clave InChI |
LOEURCLZIMEUFU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)


![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)